

L-Aspartic Acid-1,4-¹³C₂,¹⁵N: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *L-Aspartic acid-1,4-13C2,15N*

Cat. No.: *B12416701*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-Aspartic acid-1,4-¹³C₂,¹⁵N, a stable isotope-labeled amino acid crucial for a variety of research applications. This document details its chemical structure, physicochemical properties, and provides comprehensive experimental protocols for its synthesis and analysis by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Chemical Structure and Physicochemical Properties

L-Aspartic acid-1,4-¹³C₂,¹⁵N is a non-essential amino acid in which the carbon atoms at positions 1 and 4 are replaced by the stable isotope carbon-13 (¹³C), and the nitrogen atom of the amino group is replaced by the stable isotope nitrogen-15 (¹⁵N). These isotopic labels make it a powerful tool for tracing metabolic pathways and quantifying biological molecules without the use of radioactive materials.

The molecular formula for L-Aspartic acid-1,4-¹³C₂,¹⁵N is HOO¹³C CH₂CH(¹⁵NH₂)¹³COOH. Its molecular weight is approximately 136.06 g/mol. The CAS number for this labeled compound is 2483830-03-9, while the unlabeled L-Aspartic acid corresponds to CAS number 56-84-8.

Quantitative Physicochemical Data

The following table summarizes key quantitative data for L-Aspartic acid. The crystallographic data provided is for unlabeled L-Aspartic acid, as the introduction of stable isotopes results in

negligible changes to bond lengths and angles[1].

Property	Value
Molecular Formula	$\text{HOO}^{13}\text{C} \text{CH}_2\text{CH}^{(15}\text{NH}_2)^{13}\text{COOH}$
Molecular Weight	136.06 g/mol
Labeled CAS Number	2483830-03-9
Unlabeled CAS Number	56-84-8
Crystal System	Monoclinic (P21)[1]
Unit Cell Parameters	$a = 7.617 \text{ \AA}$, $b = 6.982 \text{ \AA}$, $c = 5.142 \text{ \AA}$, $\beta = 99.84^\circ$ [1]

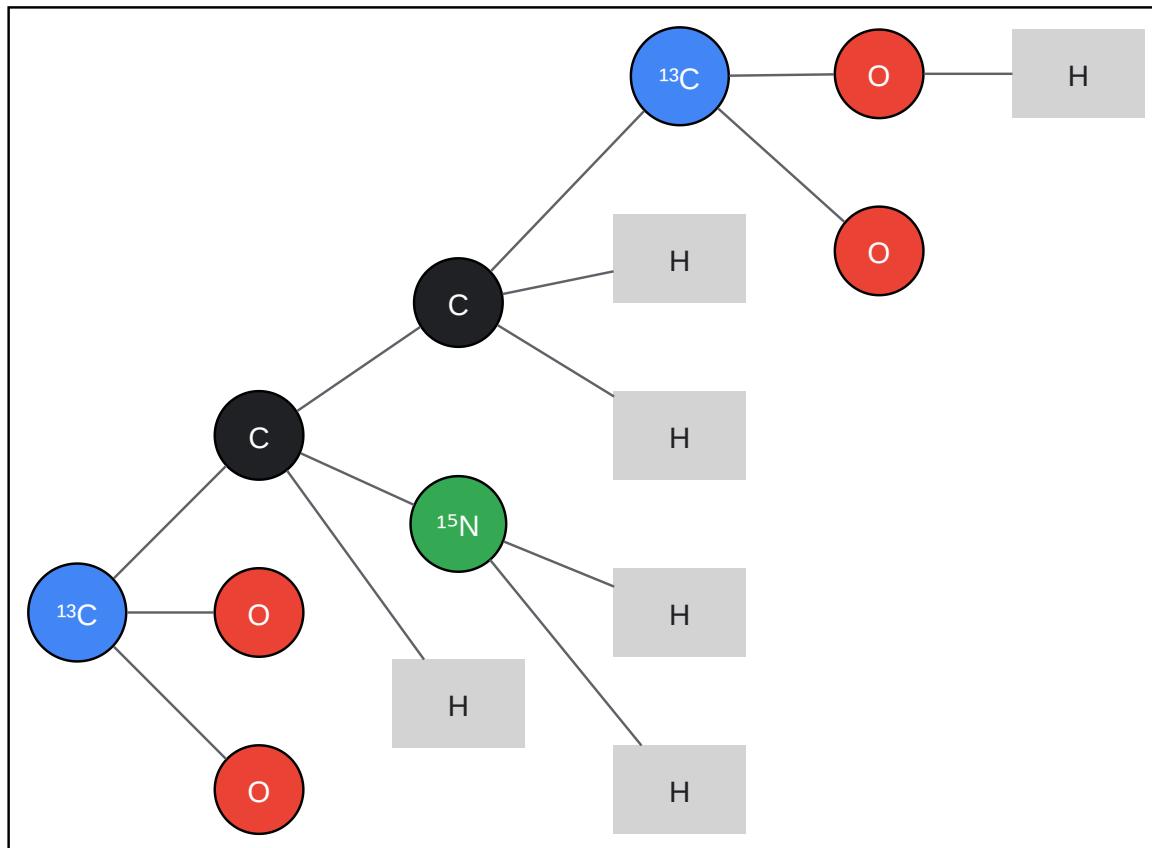
Crystallographic Data: Bond Lengths and Angles

The bond lengths and angles provided below are for the zwitterionic form of L-Aspartic acid in its crystalline state. These values are derived from X-ray diffraction studies of unlabeled L-Aspartic acid and serve as a precise reference for the isotopically labeled analogue[1][2].

Bond	Length (Å)	Angle	Degrees (°)
C1 - O1	1.25	O1 - C1 - O2	125.0
C1 - O2	1.26	O1 - C1 - C2	117.5
C1 - C2	1.53	O2 - C1 - C2	117.5
C2 - N	1.49	C1 - C2 - N	110.9
C2 - C3	1.53	C1 - C2 - C3	111.4
C3 - C4	1.52	N - C2 - C3	110.1
C4 - O3	1.25	C2 - C3 - C4	113.1
C4 - O4	1.26	O3 - C4 - O4	124.5
O3 - C4 - C3	117.7		
O4 - C4 - C3	117.8		

Mandatory Visualization: Chemical Structure

The following diagram illustrates the chemical structure of L-Aspartic acid-1,4- $^{13}\text{C}_2,^{15}\text{N}$, highlighting the positions of the isotopic labels.



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Caption: Chemical structure of L-Aspartic acid-1,4- $^{13}\text{C}_2,^{15}\text{N}$.

Experimental Protocols

Synthesis of L-Aspartic Acid-1,4- $^{13}\text{C}_2,^{15}\text{N}$

The synthesis of isotopically labeled amino acids can be achieved through various chemical and enzymatic methods. A representative enzymatic approach for the synthesis of ^{15}N -labeled

L-amino acids involves the use of amino acid dehydrogenases. For the specific labeling pattern of L-Aspartic acid-1,4-¹³C₂,¹⁵N, a chemoenzymatic approach is often employed, starting from ¹³C-labeled precursors.

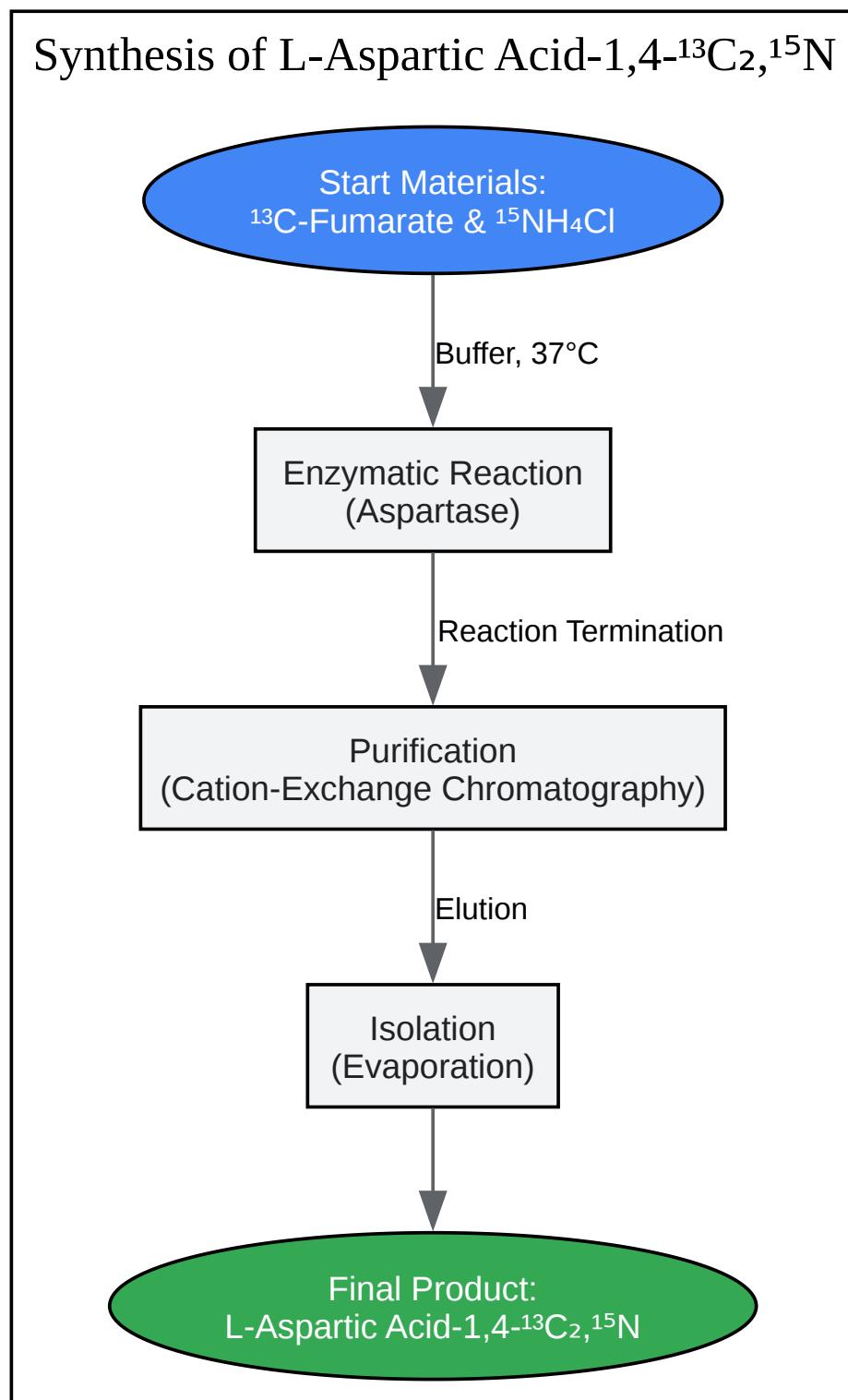
Materials:

- ¹³C-labeled fumarate (1,4-¹³C₂)
- ¹⁵N-Ammonium chloride (¹⁵NH₄Cl)
- Aspartase (from *E. coli*)
- Buffer solution (e.g., Tris-HCl, pH 8.5)
- Cation-exchange chromatography resin (e.g., Dowex 50WX8)
- Elution buffer (e.g., 2 M NH₄OH)
- Standard laboratory glassware and equipment

Protocol:

- Reaction Setup: Dissolve ¹³C-labeled fumarate and ¹⁵NH₄Cl in the buffer solution.
- Enzymatic Reaction: Add aspartase to the solution. The enzyme catalyzes the stereospecific addition of ammonia to the double bond of fumarate to form L-aspartate.
- Incubation: Incubate the reaction mixture at an optimal temperature for the enzyme (typically 30-37 °C) for a sufficient period (e.g., 24-48 hours) to ensure complete conversion.
- Reaction Termination: Terminate the reaction by heating the mixture or by adding an acid to denature the enzyme.
- Purification:
 - Load the reaction mixture onto a cation-exchange column equilibrated with a low concentration acid (e.g., 0.1 M HCl).

- Wash the column with deionized water to remove unreacted fumarate and other anionic components.
- Elute the $^{13}\text{C},^{15}\text{N}$ -labeled L-Aspartic acid using an ammonia solution (e.g., 2 M NH_4OH).
- Isolation: Collect the fractions containing the amino acid and evaporate the solvent under reduced pressure to obtain the purified L-Aspartic acid-1,4- $^{13}\text{C}_2,^{15}\text{N}$.
- Characterization: Confirm the identity, purity, and isotopic enrichment of the final product using NMR and mass spectrometry.



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Caption: Enzymatic synthesis workflow.

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for confirming the isotopic labeling pattern and assessing the purity of L-Aspartic acid-1,4-¹³C₂,¹⁵N.

Sample Preparation:

- Dissolve 5-10 mg of the labeled L-Aspartic acid in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
- For samples in D₂O, adjust the pH to a desired value (e.g., 7.0) using dilute NaOD or DCl.
- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters (Example for a 600 MHz Spectrometer):

- ¹H NMR:
 - Acquire a standard 1D proton spectrum to check for impurities.
 - Typical parameters: 16-32 scans, spectral width of 12 ppm, relaxation delay of 2 s.
- ¹³C NMR:
 - Acquire a proton-decoupled ¹³C spectrum. The signals for C1 and C4 will be prominent due to ¹³C enrichment.
 - Typical parameters: 1024-4096 scans, spectral width of 200 ppm, relaxation delay of 5 s.
- ¹⁵N NMR:
 - Acquire a ¹⁵N spectrum, often using an indirect detection method like a ¹H-¹⁵N HSQC experiment for enhanced sensitivity.
 - In a 1D ¹⁵N spectrum, a single resonance corresponding to the labeled amino group will be observed.

- 2D NMR (^1H - ^{13}C HSQC):
 - This experiment correlates protons with their directly attached carbons, confirming the positions of the ^{13}C labels.

Expected ^{13}C Chemical Shifts (in D_2O , pH 7):

Atom	Chemical Shift (ppm)
$\text{C}\alpha$ (C2)	~55
$\text{C}\beta$ (C3)	~39
$\text{C}\gamma$ (C4, ^{13}C -labeled)	~177
$\text{C}\delta$ (C1, ^{13}C -labeled)	~180

Note: The exact chemical shifts can vary slightly depending on the pH, temperature, and solvent.

Analysis by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and determine the isotopic enrichment of L-Aspartic acid-1,4- $^{13}\text{C}_2$, ^{15}N . Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

3.3.1. GC-MS Analysis

Sample Preparation and Derivatization:

Amino acids are not volatile and require derivatization prior to GC-MS analysis. A common method is silylation.

- Drying: Ensure the sample is completely dry.
- Derivatization: Add a silylating agent, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCI) in a suitable solvent (e.g., acetonitrile).

- Reaction: Heat the mixture at 60-100 °C for 30-60 minutes.
- Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

Instrumentation and Parameters:

- Gas Chromatograph:
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
 - Injector Temperature: 250 °C.
 - Oven Program: Start at a low temperature (e.g., 80 °C), ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI).
 - Scan Range: m/z 50-600.

Expected Results: The mass spectrum of the derivatized L-Aspartic acid-1,4-¹³C₂,¹⁵N will show a molecular ion peak and characteristic fragment ions that are shifted by +3 amu (due to two ¹³C and one ¹⁵N) compared to the unlabeled standard.

3.3.2. LC-MS Analysis

LC-MS allows for the analysis of amino acids without derivatization.

Sample Preparation:

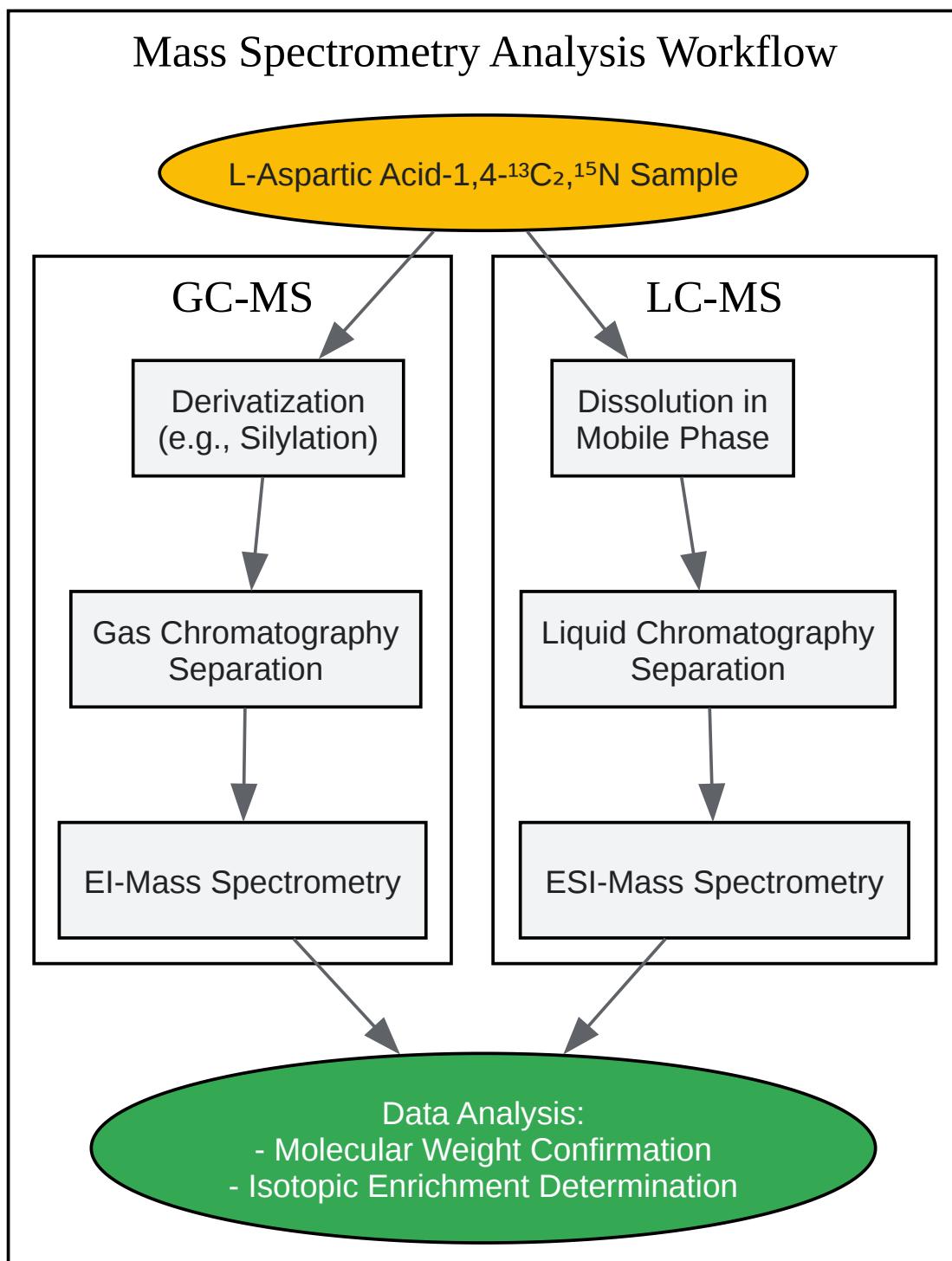
- Dissolve the sample in the mobile phase or a compatible solvent (e.g., water with 0.1% formic acid).
- Filter the sample through a 0.22 µm syringe filter.

Instrumentation and Parameters:

- Liquid Chromatograph:

- Column: A reversed-phase C18 column or a HILIC column.
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Flow Rate: 0.2-0.5 mL/min.
- Mass Spectrometer:
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.
 - Scan Mode: Full scan or selected ion monitoring (SIM).

Expected Results: In positive ESI mode, the protonated molecule $[M+H]^+$ will be observed at m/z 137.06, which is 3 units higher than the unlabeled L-Aspartic acid (m/z 134.04).



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Caption: GC-MS and LC-MS analysis workflows.

Applications in Research and Drug Development

L-Aspartic acid-1,4-¹³C₂,¹⁵N is a valuable tool in various scientific disciplines:

- Metabolic Flux Analysis: Tracing the metabolic fate of aspartate in central carbon and nitrogen metabolism.
- Proteomics: Used as an internal standard for the absolute quantification of proteins and for studying protein turnover.^[3]
- NMR-based Structural Biology: As a labeled precursor for the production of isotopically labeled proteins for structural and dynamic studies.
- Drug Development: Investigating the mechanism of action of drugs that target amino acid metabolism and for pharmacokinetic studies.^[4]

This guide provides a foundational understanding of L-Aspartic acid-1,4-¹³C₂,¹⁵N for researchers and professionals. The detailed protocols and data serve as a starting point for its application in advanced research and development projects.

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- To cite this document: BenchChem. [L-Aspartic Acid-1,4-¹³C₂,¹⁵N: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12416701#l-aspartic-acid-1-4-13c2-15n-chemical-structure>

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